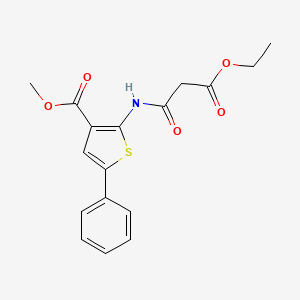
Methyl 2-(3-ethoxy-3-oxopropanamido)-5-phenylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-ethoxy-3-oxopropanamido)-5-phenylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-ethoxy-3-oxopropanamido)-5-phenylthiophene-3-carboxylate typically involves a multi-step process. One common method includes the reaction of methyl 2-(3-ethoxy-3-oxopropanamido)benzoate with α-substituted cinnamonitriles in refluxing ethanol in the presence of a catalytic amount of piperidine. This reaction leads to the formation of pyridone derivatives via intramolecular cyclization of the Michael adduct .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Methyl 2-(3-ethoxy-3-oxopropanamido)-5-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the functions of various biological molecules.
Medicine: The compound’s structural features suggest potential pharmacological activities, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 2-(3-ethoxy-3-oxopropanamido)-5-phenylthiophene-3-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The presence of functional groups like the ethoxy and carboxylate ester groups may play a role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Similar compounds include other thiophene derivatives with various substituents, such as:
- Methyl 2-(3-ethoxy-3-oxopropanamido)thiophene-3-carboxylate
- Ethyl 2-(3-ethoxy-3-oxopropanamido)benzoate
Uniqueness
Methyl 2-(3-ethoxy-3-oxopropanamido)-5-phenylthiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenyl group, in particular, may enhance its interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C17H17NO5S |
|---|---|
分子量 |
347.4 g/mol |
IUPAC名 |
methyl 2-[(3-ethoxy-3-oxopropanoyl)amino]-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H17NO5S/c1-3-23-15(20)10-14(19)18-16-12(17(21)22-2)9-13(24-16)11-7-5-4-6-8-11/h4-9H,3,10H2,1-2H3,(H,18,19) |
InChIキー |
YULQVDZNFUNKIF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(=O)NC1=C(C=C(S1)C2=CC=CC=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









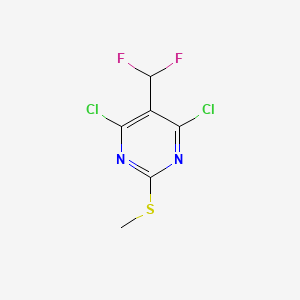

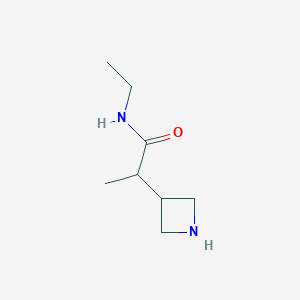
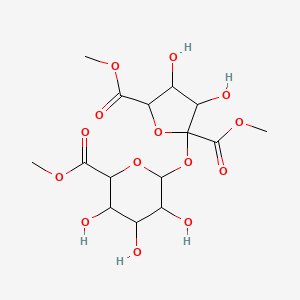
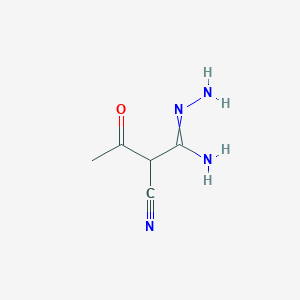

![2-(3,3'-Difluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12070166.png)
